molecular formula C7H4ClN3O B8393100 2-azidobenzoyl Chloride CAS No. 34897-85-3

2-azidobenzoyl Chloride

Cat. No.: B8393100
CAS No.: 34897-85-3
M. Wt: 181.58 g/mol
InChI Key: NKKFLGZTMQFTCA-UHFFFAOYSA-N
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Description

2-Azidobenzoyl chloride (C₇H₄ClN₃O) is a reactive acyl chloride derivative featuring an azide group (-N₃) at the ortho position of the benzoyl moiety. This compound is synthesized via the treatment of 2-azidobenzoic acid with thionyl chloride (SOCl₂), yielding a highly electrophilic intermediate suitable for nucleophilic acyl substitution reactions . Its primary application lies in the synthesis of heterocyclic compounds, particularly pyrrolobenzodiazepines (PBDs) and benzodiazepinones, which are frameworks of interest in medicinal chemistry due to their DNA-intercalating and antitumor properties . The azide group enables participation in Staudinger/aza-Wittig reactions and [3+2] cycloadditions, making it a versatile building block for constructing nitrogen-rich heterocycles .

Properties

CAS No.

34897-85-3

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

2-azidobenzoyl chloride

InChI

InChI=1S/C7H4ClN3O/c8-7(12)5-3-1-2-4-6(5)10-11-9/h1-4H

InChI Key

NKKFLGZTMQFTCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)N=[N+]=[N-]

Origin of Product

United States

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While not directly documented for 2-azidobenzoyl chloride in the provided sources, its structural analogs (e.g., 4-azidobenzoyl chloride) undergo CuAAC, a cornerstone of "click chemistry." This reaction typically involves:

  • Catalyst : Cu(I) generated from Cu(II) salts (e.g., CuSO₄) with sodium ascorbate.

  • Conditions : Mild temperatures (25–60°C), aqueous or mixed solvents (e.g., H₂O/THF).

  • Outcome : Forms 1,4-disubstituted 1,2,3-triazoles with high regioselectivity .

For this compound, analogous reactivity is expected, enabling applications in bioconjugation and polymer chemistry.

Thermal Intramolecular Cycloadditions

This compound participates in uncatalyzed thermal cycloadditions with tethered alkenes, forming triazolines or aziridines:

Formation of Triazolines

  • Substrates : Alkenes conjugated to proline or azetidinone derivatives (e.g., 44a ).

  • Conditions : Reflux in chloroform (61°C, 72 h).

  • Products : Triazolines (e.g., 46 ) in 61% yield, which decompose to imines upon prolonged heating .

Amide Formation

This compound reacts with amines to form substituted benzamides:

  • Conditions : Dichloromethane, triethylamine (base), room temperature.

  • Yields : 82–96% for primary, secondary, and aromatic amines (e.g., N-isopropyl-2-iodobenzamide) .

Oxazole Derivatives

This compound esters cyclize under thermal or acidic conditions:

  • Conditions : Ammonium acetate in acetic acid (118°C).

  • Products : 2-Azidoaryloxazoles (e.g., 1b ) in 46–81% yield .

Azetidinone Functionalization

Coupling with azetidin-2-thiones (e.g., 43a ) produces azetidinthione derivatives (e.g., 44a ) in 71–84% yield, which undergo further cycloadditions .

Key Reaction Data

Reaction Type Conditions Product Yield Ref.
AmidationEt₃N, CH₂Cl₂, RTN-Isopropylbenzamide94%
EsterificationBenzoin, CH₂Cl₂, RT2-Oxo-1,2-diphenylethyl ester80%
Intramolecular CycloadditionChloroform, 61°C, 72 hTriazoline 46 61%
Thermal DecompositionChloroform, 7 daysImine 47 32%

Stability and Handling

  • Sensitivity : Reacts vigorously with water .

  • Storage : Anhydrous conditions, inert atmosphere.

  • Safety : Corrosive; releases toxic gases (e.g., HCl, HN₃) upon decomposition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of 2-azidobenzoyl chloride can be contextualized by comparing it to structurally or functionally related acyl chlorides. Below is a detailed analysis:

Table 1: Comparative Analysis of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Reactivity Applications Limitations
This compound C₇H₄ClN₃O 181.58 - [3+2] Cycloaddition with alkenes/alkynes
- Staudinger/aza-Wittig reactions
- Acylation of amines/alcohols
Synthesis of PBDs, benzodiazepines, and triazoline intermediates Sensitivity to in-situ reaction conditions
2-Nitrobenzoyl chloride C₇H₄ClNO₃ 185.57 - Electrophilic acylation
- Nitro group reduction to amine
Preparation of benzodiazepinones and nitro-substituted amides Requires noble metal catalysts for reductions
Benzoyl chloride C₇H₅ClO 140.57 - General acylating agent
- Friedel-Crafts acylation
Industrial synthesis of dyes, pharmaceuticals, and polymers Lacks azide-driven cycloaddition reactivity
2-Azido-2-phenylacetyl chloride C₈H₆ClN₃O 203.60 - Similar azide reactivity
- Acylation of nucleophiles
Limited literature; potential for hybrid heterocycle synthesis Poor commercial availability

Key Research Findings

Reactivity in Cycloadditions: this compound undergoes [3+2] cycloaddition with alkenes to form triazolines, which lose nitrogen to generate reactive intermediates for PBD synthesis. This contrasts with 2-nitrobenzoyl chloride, which relies on nitro group reduction for amine formation . Attempts to couple this compound to prolinol derivatives succeeded, but degradation occurred under harsh in-situ alkene generation conditions, highlighting its sensitivity compared to simpler acyl chlorides like benzoyl chloride .

Synthetic Utility :

  • This compound outperforms 2-nitrobenzoyl chloride in Staudinger/aza-Wittig reactions, enabling efficient construction of benzodiazepin-5-ones at mild temperatures . In contrast, 2-nitrobenzoyl chloride requires elevated temperatures for similar transformations .
  • Unlike benzoyl chloride, which is a general-purpose acylating agent, this compound’s azide group allows for sequential reactions (e.g., cycloaddition followed by acylation), enabling complex heterocyclic architectures .

Stability and Handling :

  • This compound is thermally unstable compared to benzoyl chloride, necessitating low-temperature storage and anhydrous conditions . 2-Nitrobenzoyl chloride, while more stable, requires costly catalysts for functionalization .

Q & A

Q. What are the standard synthetic routes for preparing 2-azidobenzoyl chloride, and what experimental parameters are critical for high yield?

this compound is typically synthesized via the reaction of 2-azidobenzoic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key parameters include:

  • Reagent stoichiometry : A 1:1.2 molar ratio of acid to SOCl₂ ensures complete conversion .
  • Catalysis : Addition of catalytic dimethylformamide (DMF) accelerates the reaction by generating reactive intermediates .
  • Conditions : Reflux under anhydrous conditions (60–80°C, 4–6 hours) followed by vacuum distillation to isolate the product .
  • Purity control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm structure using NMR and IR spectroscopy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its corrosive and potentially explosive nature (especially under light or heat), adhere to:

  • PPE : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of toxic HCl gas released during reactions .
  • Storage : Keep in dark, airtight containers at 0–6°C to prevent azide decomposition or peroxide formation .
  • Waste disposal : Neutralize residues with ice-cold sodium bicarbonate before disposal via certified hazardous waste services .

Q. Which common reactions utilize this compound as a key intermediate?

This compound is pivotal in:

  • Acylation reactions : Reacts with α-amino esters to form iminophosphoranes, enabling Staudinger/aza-Wittig cascades for benzodiazepin-5-one synthesis .
  • Click chemistry : The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
  • Photolabile linker synthesis : UV-sensitive intermediates for controlled release in drug delivery systems .

Q. How should researchers mitigate risks of exothermic side reactions during synthesis?

  • Controlled reagent addition : Add SOCl₂ dropwise to the acid to manage heat generation .
  • Cooling : Maintain temperatures below 80°C using ice baths or jacketed reactors .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent moisture ingress and side hydrolysis .

Advanced Research Questions

Q. How can the Staudinger/aza-Wittig reaction be optimized for N-unsubstituted substrates?

For sluggish N-unsubstituted derivatives (R₁ = H):

  • Phosphine selection : Triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃) enhances iminophosphorane stability .
  • Temperature modulation : Increase to 50–60°C to accelerate cyclization while avoiding azide decomposition .
  • Solvent polarity : Use polar aprotic solvents (e.g., THF or DMF) to stabilize transition states and improve yields by 20–30% .

Q. How should contradictory data on cyclization efficiency be analyzed?

Discrepancies in yields often arise from:

  • Substituent effects : Electron-withdrawing groups on the benzoyl moiety slow cyclization; kinetic studies (e.g., time-resolved NMR) clarify rate dependencies .
  • Trace moisture : Even minor water traces hydrolyze the azide; use molecular sieves or activated alumina for solvent drying .
  • Catalyst purity : Screen phosphines via ICP-MS to exclude metal contaminants that deactivate intermediates .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • NMR spectroscopy : ¹H/¹³C NMR confirms acyl chloride formation (C=O peak at ~170 ppm) and azide integration (N₃ signal at ~2100 cm⁻¹ in IR) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ions and detects side products like benzoyl peroxides .
  • X-ray crystallography : Resolve crystal structures of cyclized products to validate regioselectivity in benzodiazepinones .

Q. How can stability studies resolve contradictions in storage condition recommendations?

  • Accelerated degradation tests : Expose samples to UV light, heat (40°C), or humidity (75% RH) and monitor via HPLC for decomposition products (e.g., benzoic acid or HN₃) .
  • Comparative analysis : Store batches under argon vs. ambient air; argon-stored samples show <5% degradation over 6 months, while ambient samples degrade >20% .

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